3-Cyclohexenyl hydroperoxide
Description
Contextualization within Organic Hydroperoxide Chemistry
Organic hydroperoxides (ROOH) are a class of compounds that feature prominently in the oxidation of organic materials, including the autoxidation of hydrocarbons and the chemistry of the atmosphere. pnas.orgbeilstein-journals.org Their formation often proceeds through a radical chain mechanism where an organic radical (R•) reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule to yield the hydroperoxide. smolecule.com
3-Cyclohexenyl hydroperoxide is a specific and important example of a cyclic allylic hydroperoxide. The presence of the double bond in the cyclohexene (B86901) ring influences its formation and reactivity. The allylic C-H bonds in cyclohexene are particularly susceptible to hydrogen abstraction, which initiates the radical chain process leading to the formation of this compound. smolecule.comrsc.org The defining feature of hydroperoxides is the weak oxygen-oxygen single bond, which can be cleaved with relative ease either thermally or catalytically to produce reactive oxygen-centered radicals. smolecule.com This characteristic positions this compound and its analogues as key intermediates and radical initiators in a variety of chemical processes. smolecule.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroperoxycyclohexene | nih.gov |
| CAS Number | 4096-33-7 | smolecule.comnih.gov |
| Molecular Formula | C₆H₁₀O₂ | smolecule.comnih.gov |
| Molecular Weight | 114.14 g/mol | smolecule.comnih.gov |
| Density | 1.0353 g/cm³ (estimate) | |
| Boiling Point | 173.66 °C (estimate) | |
| Refractive Index | 1.4495 (estimate) | |
| InChI Key | WORNONSVRBSMMN-UHFFFAOYSA-N | smolecule.comnih.gov |
| Canonical SMILES | C1CC(CC=C1)OO | smolecule.com |
Significance in Contemporary Organic Synthesis and Mechanistic Studies
The importance of this compound in modern organic chemistry stems from its dual role as a versatile synthetic intermediate and a subject for detailed mechanistic investigation. smolecule.com Its ability to serve as a precursor to a range of valuable oxygenated compounds makes it highly significant in synthetic applications. smolecule.comosti.gov
Key Intermediate in Cyclohexene Oxidation: this compound is a primary and key intermediate in the autoxidation of cyclohexene. smolecule.comrsc.org This process, which can be initiated thermally or catalytically, leads to a variety of commercially and synthetically important products. The controlled decomposition of the hydroperoxide is crucial for steering the reaction toward desired outcomes. For instance, catalytic systems utilizing transition metals like cobalt or copper can selectively decompose this compound (or its isomers) to produce high yields of 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol (B1581600). osti.govrsc.org This makes it a critical stepping stone in the allylic oxidation of cyclohexene. d-nb.info
Utility in Mechanistic Studies: The reactions of this compound provide a rich platform for studying complex reaction mechanisms, particularly those involving free radicals.
Radical Chain Mechanisms: The formation of this compound during cyclohexene autoxidation is a classic example of a radical chain reaction. smolecule.com This process involves initiation via allylic hydrogen abstraction, propagation through the formation of cyclohexenyl radicals (C₆H₉•) and their subsequent reaction with oxygen to form cyclohexenyl peroxyl radicals (C₆H₉OO•), and chain branching via the decomposition of the hydroperoxide itself. smolecule.com
Thermal Decomposition: The thermal decomposition of this compound has been shown to proceed via a first-order kinetic process. smolecule.com The primary step is the homolytic cleavage of the weak O-O bond, which generates cyclohexenyl and superoxide (B77818) radicals. smolecule.com The kinetics of this decomposition are highly dependent on temperature; below 80°C, the formation of the hydroperoxide is the dominant process, while above this temperature, its thermal decomposition prevails. smolecule.com Studies over a temperature range of 120-160°C have provided a specific kinetic expression for this decomposition. smolecule.com
Catalytic Pathways: Research into the catalytic decomposition of cyclohexene hydroperoxides demonstrates how different catalysts can direct the reaction towards specific products. rsc.orgpsu.edu For example, cobalt-based catalysts are highly active in decomposing the hydroperoxide intermediate, which enhances the formation of the corresponding ketone. rsc.org This tunability is essential for developing selective oxidation processes in industrial and laboratory settings.
Table 2: Major Products from the Decomposition of Cyclohexenyl Hydroperoxide
| Reaction Condition | Major Products | Source |
|---|---|---|
| Autoxidation/Thermal Decomposition | 2-cyclohexene-1-one, 2-cyclohexen-1-ol | osti.govrsc.org |
| Catalytic Oxidation (e.g., CoFe₂O₄) | 2-cyclohexene-1-one (enhanced selectivity) | rsc.org |
| Catalytic Oxidation (e.g., Vanadium-based MOF) | 2-cyclohexen-1-one, 2-cyclohexen-1-ol | osti.gov |
| Catalytic Oxidation (e.g., Ti-based MOF) | 2-cyclohexene-1-one, 2-cyclohexene-1-ol, cyclohexene oxide, trans-cyclohexane-1,2-diol | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4096-33-7 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 |
InChI Key |
WORNONSVRBSMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)OO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Cyclohexenyl Hydroperoxide
Advanced Synthesis Routes of 3-Cyclohexenyl Hydroperoxide
The synthesis of this compound from cyclohexene (B86901) is a cornerstone of allylic oxidation research. The key is the selective insertion of an oxygen-containing group at the allylic C-H bond.
Direct hydroperoxidation involves the reaction of cyclohexene with an oxidant, often molecular oxygen or hydrogen peroxide, to directly form the hydroperoxide. This process is typically facilitated by catalysts.
The catalytic oxidation of cyclohexene is a significant area of study, with the choice of catalyst determining the reaction pathway and product selectivity. d-nb.info Transition-metal catalysts are commonly employed to facilitate the reaction between cyclohexene and an oxygen source. d-nb.info In many systems, the primary step is the insertion of O₂ into an allylic C-H bond to yield 2-cyclohexene-1-hydroperoxide, which is a key intermediate. d-nb.inforsc.org
Research using d-block metal oxides supported on N-doped carbons (M/N:C) has shown that catalysts containing Cobalt (Co) and Copper (Cu) can achieve high cyclohexene conversion rates of 70–80%. d-nb.info While these often lead to the ketone product (2-cyclohexene-1-one), they proceed via the hydroperoxide intermediate. d-nb.info The Co/N:C catalyst, in particular, demonstrated the highest conversion, while V/N:C showed high selectivity towards the epoxide. d-nb.info The formation of the hydroperoxide is a critical step, which can then be decomposed by the catalyst into other products like alcohols and ketones. rsc.org Gold nanoparticles have also been shown to catalyze the formation of cyclohexenyl hydroperoxide. cardiff.ac.uk
| Catalyst | Cyclohexene Conversion (%) | Selectivity to 2-cyclohexene-1-hydroperoxide (%) | Primary By-products |
|---|---|---|---|
| Co/N:C | 80 | 11 | 2-cyclohexene-1-one, 2-cyclohexene-1-ol |
| Cu/N:C | 71 | 16 | 2-cyclohexene-1-one |
| Cr/N:C | 25 | 17 | 2-cyclohexene-1-one, 2-cyclohexene-1-ol |
| V/N:C | 22 | 16 | Cyclohexene oxide |
| Fe/N:C | 11 | 35 | Over-oxidation products |
Table 1. Performance of various metal oxide catalysts on N-doped carbon (N:C) supports in the oxidation of cyclohexene. Data sourced from a study where reactions were conducted at 70°C and 10 bar O₂. d-nb.info
Acid catalysis plays a significant role in hydroperoxidation reactions. The direct reaction of cyclohexene with hydrogen peroxide can be facilitated by an acid catalyst to favor the formation of the hydroperoxide. smolecule.com For instance, tungstic acid has been used to catalyze the hydroxylation of cyclohexene with hydrogen peroxide. acs.org The mechanism often involves the protonation of the peroxide species, enhancing its electrophilicity. beilstein-journals.org
Studies using titanium-based metal-organic frameworks (MOFs) like MIL-125 have demonstrated that the addition of a proton source, such as perchloric acid (HClO₄), can significantly enhance the catalytic activity and selectivity in cyclohexene oxidation with H₂O₂. mdpi.com The presence of the acid promotes the desired oxidation pathways while the MOF provides a stable, reusable heterogeneous catalytic platform. mdpi.com
Free-radical pathways are a major route for the formation of this compound, particularly in autoxidation processes where cyclohexene reacts with atmospheric oxygen. smolecule.com This synthesis can be initiated using radical initiators like peroxides or azo compounds. smolecule.com The process typically follows a radical chain mechanism. smolecule.com
The initiation step involves the abstraction of a hydrogen atom from the allylic position of cyclohexene, which is favored due to the lower bond dissociation energy of the allylic C-H bond. cardiff.ac.uksmolecule.com This generates a cyclohexenyl radical. smolecule.com In the propagation step, this radical rapidly reacts with molecular oxygen to form a cyclohexenyl peroxyl radical (C₆H₉OO•). smolecule.com This peroxyl radical can then abstract a hydrogen atom from another cyclohexene molecule, thereby propagating the chain and forming this compound. smolecule.com
Catalytic systems are often employed to control and enhance these radical reactions. For example, N-Hydroxypthalimide (NHPI) is a well-known organocatalyst that can generate the phthalimido-N-oxyl (PINO) radical, a highly efficient species for abstracting hydrogen atoms and initiating such radical chains. researchgate.net Similarly, copper and cobalt salts can be used with hydroperoxides like tert-butyl hydroperoxide (TBHP) to generate radical species that drive the allylic peroxidation of cyclohexene. beilstein-journals.org
While some sources mention oxidative cleavage as a method to produce hydroperoxides from cyclohexene derivatives, this term more commonly refers to the cleavage of the carbon-carbon double bond. smolecule.com This process typically breaks the cyclohexene ring to form linear dicarboxylic acids, such as adipic acid, and is therefore not a primary route for synthesizing the intact this compound. researchgate.netnih.gov
The most prominent example of oxidative cleavage is ozonolysis. masterorganicchemistry.com In this reaction, ozone (O₃) cleaves the C=C bond of cyclohexene, forming an ozonide intermediate. masterorganicchemistry.com Subsequent workup with a reducing agent yields aldehydes, while an oxidative workup with hydrogen peroxide produces carboxylic acids. masterorganicchemistry.com Other systems, such as hydrogen peroxide with a tungsten-based catalyst, also achieve oxidative cleavage of the double bond to yield adipic acid. nih.govresearchgate.net These transformations are significant in their own right but lead to products resulting from the ring opening of cyclohexene rather than the formation of this compound. nih.govmasterorganicchemistry.com
Direct Hydroperoxidation Techniques
Mechanistic Investigations of this compound Formation
Understanding the mechanism of formation is crucial for controlling the synthesis of this compound. The dominant pathway is often a free-radical chain reaction, especially during autoxidation. smolecule.com
The process begins with an initiation step, where an allylic hydrogen is abstracted from cyclohexene to form a cyclohexenyl radical. smolecule.com This is followed by propagation , where the cyclohexenyl radical reacts with O₂ to create a cyclohexenyl peroxyl radical. smolecule.com This peroxyl radical then abstracts a hydrogen from another cyclohexene molecule, yielding this compound and a new cyclohexenyl radical to continue the chain. smolecule.com A key feature of this mechanism is degenerate branching, where the hydroperoxide product can decompose, often on a catalytic surface, to generate more free radicals that initiate new chains. smolecule.com
However, the mechanism can deviate from this path depending on the catalyst. Research on metal oxides supported on N-doped carbon showed that while most catalysts operate via a free-radical pathway, the Cu/N:C catalyst facilitates a surface reaction that does not release free radicals into the solution. d-nb.info Further studies using different metal salts with TBHP revealed that the reaction can be directed towards either allylic oxidation or epoxidation based on the catalyst's influence on the generated peroxyl radicals. rsc.org With CuCl₂, the t-BuOO• radical undergoes decay to produce O₂, which then combines with the cyclohexenyl radical. In contrast, with VCl₃, the t-BuOO• radical reacts directly with the double bond to form the epoxide. rsc.org
Investigations into cyclohexene combustion also provide insight, showing that at high temperatures, the 3-cyclohexenyl radical can be converted to the hydroperoxide through an addition reaction with the hydroperoxyl radical (HO₂). rsc.org
| Catalytic System / Condition | Proposed Mechanistic Feature | Primary Outcome | Reference |
|---|---|---|---|
| Autoxidation (no catalyst) | Free-radical chain mechanism via cyclohexenyl peroxyl radicals. | This compound | smolecule.com |
| Cu/N:C with O₂ | Facile surface reaction; no free radicals released into solution. | 2-cyclohexene-1-one (via hydroperoxide) | d-nb.info |
| Co/N:C with O₂ | Free-radical pathway. | High conversion to ketone/alcohol (via hydroperoxide) | d-nb.info |
| CuCl₂ with TBHP | Generated t-BuOO• radical decays to O₂, which reacts with allyl radical. | Allylic oxidation products | rsc.org |
| VCl₃ with TBHP | Generated t-BuOO• radical reacts directly with C=C bond. | Epoxidation products | rsc.org |
| High Temperature (1200 K) | Addition of HO₂ radical to 3-cyclohexenyl radical. | Hydroperoxides | rsc.org |
Table 2. Summary of Mechanistic Findings in the Formation of this compound under Various Conditions.
Elucidation of Precursor Cyclohexenyl Radicals
The formation of this compound is fundamentally preceded by the generation of cyclohexenyl radicals. These radicals are key intermediates that arise from the initial activation of the cyclohexene molecule. The primary mechanism for their formation is the abstraction of a hydrogen atom from one of the allylic positions of cyclohexene. This process can be initiated by radical initiators or catalyzed by various systems. smolecule.com
Kinetic modeling of cyclohexene combustion provides insight into the behavior of these precursor radicals. rsc.org Specifically, the 3-cyclohexenyl radical is identified as a direct precursor to the corresponding hydroperoxide. rsc.org However, the formation of the hydroperoxide is not the sole fate of this radical intermediate. A competing reaction pathway involves the 3-cyclohexenyl radical undergoing a subsequent H-abstraction by molecular oxygen (O₂) to yield 1,3-cyclohexadiene. rsc.org Studies have shown that at high temperatures (1200 K), a significant portion of the 3-cyclohexenyl radical (47.0%) is consumed via this pathway leading to 1,3-cyclohexadiene, which can further isomerize into cis-1,3,5-hexatriene. rsc.org Another isomer, the 4-cyclohexenyl radical, primarily converts to 1,4-cyclohexadiene (B1204751), which can then dehydrogenate to form benzene (B151609). rsc.org The presence of these competing pathways underscores the importance of controlling reaction conditions to favor the desired hydroperoxidation route.
Role of HO₂ Addition Reactions in Formation
The hydroperoxyl radical (HO₂), the protonated form of superoxide (B77818), plays a crucial role in the conversion of the cyclohexenyl radical into this compound. wikipedia.org This species is a key oxidant in both atmospheric and synthetic chemistry. wikipedia.org The mechanism involves the direct addition of a hydroperoxyl radical to the carbon-centered cyclohexenyl radical. rsc.org
Studies on Reaction Conditions Favoring this compound Formation
The selective synthesis of this compound is highly dependent on the specific reaction conditions employed. The process often involves an autoxidation mechanism, where the decomposition of the initially formed hydroperoxide can generate more radicals, thus propagating the chain reaction. rsc.org The key to achieving high selectivity is often the use of a catalyst that can facilitate the formation of the hydroperoxide while minimizing its subsequent decomposition into other products like cyclohexenone and cyclohexenol (B1201834). rsc.org
Various catalytic systems have been investigated to optimize the formation of cyclohexenyl hydroperoxide from cyclohexene. These studies highlight the influence of temperature, pressure, oxidant, and the nature of the catalyst itself.
Catalytic Systems and Conditions:
Gold Nanoparticles: Supported gold nanoparticles have been shown to catalyze the aerobic oxidation of cyclohexene to cyclohexenyl hydroperoxide under solvent-free conditions and without the need for a radical initiator. rsc.org The selectivity can be further tuned by using co-catalysts; for instance, WO₃ promotes the subsequent reaction of the hydroperoxide to form cyclohexene oxide, while MIL-101 catalyzes its conversion to 2-cyclohexen-1-one (B156087). rsc.org
Cobalt-Iron Spinel Oxides: Nanoparticulate cobalt-iron oxides (CoFe₂O₄) are effective catalysts for the aerobic oxidation of cyclohexene. rsc.org Kinetic studies using a CoFe₂O₄ catalyst showed that at 100 °C and 10 bar O₂, nearly full conversion (91.4%) of cyclohexene could be achieved after 6 hours, with an apparent activation energy of 58.1 kJ mol⁻¹. rsc.org
Copper Complexes: The combination of copper catalysts, such as copper(II) chloride (CuCl₂) or copper-triazole metal-organic frameworks, with an oxidant like tert-butyl hydroperoxide (TBHP) can promote allylic oxidation. smolecule.combeilstein-journals.org The CuCl₂ system generates oxygen from the decomposition of TBHP, which then reacts with cyclohexenyl radicals to form the hydroperoxide intermediate. smolecule.com
Organocatalysts: N-hydroxyphthalimide (NHPI) is a versatile organocatalyst that facilitates free-radical processes. researchgate.net The phthalimido-N-oxyl (PINO) radical, formed from NHPI, is a highly efficient species for abstracting hydrogen atoms, thereby initiating the radical chain reaction necessary for hydroperoxide formation in aerobic oxidations. researchgate.net
The table below summarizes findings from various studies on the catalytic oxidation of cyclohexene, where cyclohexenyl hydroperoxide is a key intermediate.
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Solvent | Key Findings | Reference(s) |
| Au/SiO₂ | O₂ (aerobic) | 80 | Atmospheric | Solvent-free | Catalyzes formation of cyclohexenyl hydroperoxide. | rsc.org |
| CoFe₂O₄ | O₂ | 60 - 100 | 10 bar | Acetonitrile | 91.4% cyclohexene conversion at 100°C after 6h. Apparent activation energy of 58.1 kJ mol⁻¹. | rsc.org |
| Cu Complex / TBHP | tert-Butyl hydroperoxide (TBHP) | 30 - 60 | Atmospheric | Acetonitrile | Catalyzes oxidation to allylic products, including 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, via a hydroperoxide intermediate. | chemicalbook.com |
| Mo(CO)₆ / TBHP | tert-Butyl hydroperoxide (TBHP) | 90 - 120 | Not specified | Not specified | Optimal conditions for epoxidation, a competing reaction, were established. | acs.org |
Reaction Pathways and Mechanistic Studies of 3 Cyclohexenyl Hydroperoxide
Decomposition Pathways of 3-Cyclohexenyl Hydroperoxide
The decomposition of this compound can be initiated thermally, photolytically, or through catalysis, leading to a range of products via radical and non-radical intermediates.
Unimolecular Homolytic Cleavage and Radical Generation
The primary step in the uncatalyzed decomposition of this compound is the unimolecular homolytic cleavage of the weak oxygen-oxygen bond. smolecule.com This bond scission generates a pair of radical species: a cyclohexenyloxy radical and a hydroxyl radical.
C₆H₉OOH → C₆H₉O• + •OH
This initial step is critical as it generates the free radicals that propagate subsequent reactions. The cyclohexenyloxy radical can then undergo a variety of reactions, including hydrogen abstraction from another molecule to form cyclohexenol (B1201834), or it can rearrange to form other radical species.
Another significant radical-generating pathway involves the abstraction of the alpha-hydrogen (the hydrogen on the carbon atom bearing the hydroperoxy group). This process is notably faster than hydrogen abstraction from cyclohexene (B86901) itself and leads to the formation of an unstable alpha-hydroxyperoxyl radical. smolecule.com This radical can then decompose to form a ketone and a hydroxyl radical. smolecule.com
The primary radical species generated from the decomposition of this compound are summarized below:
| Initial Species | Radical Products | Subsequent Products |
| This compound | Cyclohexenyloxy radical (C₆H₉O•), Hydroxyl radical (•OH) | Cyclohexenol, Cyclohexenone |
| This compound | alpha-Hydroxyperoxyl radical | Ketones, Hydroxyl radical |
| Cyclohexene (in the presence of initiators) | Cyclohexenyl radical (C₆H₉•) | Cyclohexenylperoxy radical (C₆H₉OO•) |
Thermal and Photolytic Decomposition Kinetics
The decomposition of this compound is highly dependent on temperature and follows first-order kinetics. The rate of decomposition increases significantly with increasing temperature. The thermal decomposition exhibits different kinetic regimes depending on the temperature range. Below 80°C, the formation of the hydroperoxide is the dominant process, while at temperatures above 80°C, its decomposition becomes predominant. smolecule.com
The Arrhenius equation describes the temperature dependence of the decomposition rate constant. For the thermal decomposition of this compound in the temperature range of 120-160°C, the following kinetic expression has been determined:
k = 3.31 × 10¹¹ exp(-25.7 × 10³/RT) min⁻¹ smolecule.com
Where:
k is the rate constant
R is the ideal gas constant
T is the absolute temperature in Kelvin
The activation energy for the thermal decomposition has been reported to be 95 kJ/mol at temperatures above 80°C. smolecule.com
| Temperature Range (°C) | Dominant Process | Apparent Activation Energy (kJ/mol) |
| 40-80 | Hydroperoxide Formation | 40 smolecule.com |
| > 80 | Thermal Decomposition | 95 smolecule.com |
Photolytic decomposition can also occur, where the absorption of light energy leads to the homolytic cleavage of the O-O bond, generating radicals. smolecule.com While specific kinetic data for the photolytic decomposition of this compound is not extensively detailed in the provided search results, it is a known pathway for initiating radical reactions.
Catalyzed Decomposition Mechanisms
The decomposition of this compound can be significantly accelerated and its selectivity controlled through the use of catalysts. Transition metals are particularly effective in this regard.
Transition metal salts, particularly those of cobalt and copper, are widely used to catalyze the decomposition of hydroperoxides. rsc.orggoogle.com These catalysts can function through a redox cycle, facilitating the breakdown of the hydroperoxide into radicals. For instance, a metal ion in a lower oxidation state (e.g., Co²⁺) can react with the hydroperoxide to generate an alkoxy radical and a hydroxyl anion, with the metal being oxidized to a higher state (e.g., Co³⁺). The metal ion in the higher oxidation state can then react with another hydroperoxide molecule to produce a peroxy radical and a proton, returning the metal to its lower oxidation state and completing the catalytic cycle.
This catalytic cycle, often referred to as the Haber-Weiss mechanism, significantly lowers the activation energy for decomposition compared to the uncatalyzed thermal process. d-nb.info The specific products of the catalyzed decomposition can vary depending on the metal, its ligands, and the reaction conditions. For example, cobalt-catalyzed decomposition of cyclohexyl hydroperoxide, a related compound, is a key step in the industrial production of cyclohexanol (B46403) and cyclohexanone (B45756). psu.edu
Commonly used transition metal catalysts include:
Cobalt salts (e.g., cobalt naphthenate, cobalt acetate) psu.eduniscpr.res.in
Copper salts (e.g., copper(II) chloride, copper complexes) researchgate.netresearchgate.net
Iron salts google.com
Manganese salts google.com
Chromium salts psu.edu
Ligands coordinated to the metal center also have a profound effect on the catalyst's activity and selectivity. The nature of the ligand can influence the redox potential of the metal, its solubility, and the stereochemistry of the intermediate complexes formed with the hydroperoxide. For copper-catalyzed decomposition, the presence of different anions (e.g., Cl⁻, SO₄²⁻, CH₃COO⁻) can alter the rate of decomposition of cumene (B47948) hydroperoxide, a similar compound. researchgate.net The addition of halide ions, for instance, can activate the catalytic action of Cu(II) in hydrogen peroxide decomposition by stabilizing the Cu(I) state. researchgate.net The structure of the ligand, such as in copper chelate complexes, can also influence the catalytic activity, with some ligands leading to catalyst deactivation while others enhance the reaction rate. researchgate.net
While radical pathways are common, non-radical decomposition mechanisms for this compound also exist, particularly in the presence of acid catalysts. In an acidic medium, the hydroperoxide can undergo a Hock rearrangement. This reaction involves the protonation of the hydroperoxy group, followed by the migration of the cyclohexenyl group and the loss of water to form a carbocation intermediate. This intermediate is then hydrolyzed to yield phenol (B47542) and cyclohexanone. This pathway is analogous to the well-known acid-catalyzed rearrangement of cumene hydroperoxide to phenol and acetone (B3395972). beilstein-journals.org
The products of the acid-catalyzed decomposition of 1-phenylcycloalkyl hydroperoxides, which are structurally related, have been studied, and the expected rearrangement products were observed. cdnsciencepub.com For this compound, acid-catalyzed decomposition in glacial acetic acid has been reported to yield adipaldehyde (B86109) and cyclopentene-1-carboxaldehyde.
Radical Reactions Initiated by this compound
This compound is an effective initiator for radical reactions due to the low bond dissociation energy of the peroxide bond. Thermal or catalytic decomposition of this bond generates highly reactive radical species that can initiate subsequent chemical transformations.
The generation of cyclohexenyl radicals from this compound is a key initiation step in many radical processes. The decomposition can be triggered by heat or light, leading to the homolytic cleavage of the oxygen-oxygen bond to form a cyclohexenyloxy radical and a hydroxyl radical. The process can be initiated via the abstraction of an allylic hydrogen atom by molecular oxygen, which generates cyclohexenyl radicals (C₆H₉•). smolecule.com These radicals then combine with molecular oxygen to form cyclohexenyl peroxyl radicals (C₆H₉OO•). smolecule.com
Once formed, the cyclohexenyl radical is a highly reactive intermediate. ontosight.ai Its reactivity is characterized by several key pathways:
Hydrogen Abstraction: The cyclohexenyl radical can abstract hydrogen atoms from other molecules, propagating a radical chain reaction and forming stable products. ontosight.ai
Coupling Reactions: These radicals can couple with each other to form dehydro dimers. cdnsciencepub.com
Addition to Double Bonds: The radical can add to unsaturated systems like alkenes and alkynes, creating new carbon-carbon bonds. ontosight.ai
The stability and reactivity of the cyclohexenyl radical are influenced by its molecular structure, with the unpaired electron at the allylic position being susceptible to various transformations. ontosight.ai During combustion processes at high temperatures (e.g., 1200 K), a significant portion of the 3-cyclohexenyl radical (around 48.8%) is converted to hydroperoxides through an addition reaction with the hydroperoxyl radical (HO₂•). rsc.org
Radical species, including those generated from the decomposition of this compound itself, can participate in addition reactions. The cyclohexenyl radical readily adds to alkenes and alkynes, which is a fundamental process for forming larger molecules and polymers. ontosight.ai Furthermore, cyclohexenylperoxyl radicals can react with substrate molecules through hydrogen abstraction to continue the chain reaction. smolecule.com In the context of combustion, the addition of the hydroxyl radical (•OH) to cyclohexene can lead to the formation of unsaturated aldehydes. rsc.orgsemanticscholar.org The addition of various alkyl radicals to the double bonds of cyclohexene derivatives has been studied, showing that the nature of the radical influences whether addition, hydrogen abstraction, or coupling reactions predominate. cdnsciencepub.com
The ability of this compound to generate free radicals upon decomposition makes it a useful initiator for polymerization reactions. smolecule.comlookchem.com The initiation process involves two primary steps:
Decomposition: The hydroperoxide decomposes, often catalyzed by heat or a redox-active metal, to produce initial radicals. smolecule.comresearchgate.net
Initiation: These primary radicals then attack a monomer, such as styrene (B11656) or an acrylate, breaking the π-bond and forming a new carbon-centered radical. smolecule.comacs.org This new radical subsequently attacks another monomer, propagating the polymer chain.
The efficiency of initiation can be influenced by the presence of accelerators, such as cobalt salts, which facilitate the decomposition of the hydroperoxide. researchgate.net The rate of initiation has been observed to decrease as the degree of polymer conversion increases in certain systems. researchgate.net The decomposition of cyclohexyl hydroperoxide, a related compound, has been explicitly studied as a catalyst for the polymerization of styrene. acs.org
Oxidation Processes Involving this compound
This compound is not only a source of radicals but also a key intermediate and reactant in various oxidation processes, including epoxidation and allylic oxidation.
This compound can act as an oxygen donor for the epoxidation of alkenes, including cyclohexene itself, to form epoxides like cyclohexene oxide. smolecule.com This reaction is typically catalyzed by transition metals such as vanadium, molybdenum, or titanium. smolecule.comrsc.orgacs.org The mechanism often involves the formation of a metal-hydroperoxide active species that transfers an oxygen atom to the double bond. rsc.org
A significant challenge in these reactions is controlling the selectivity between epoxidation and competing pathways like allylic oxidation. d-nb.info The choice of catalyst and reaction conditions plays a crucial role. For instance, VCl₃ used with tert-butyl hydroperoxide (TBHP) as an oxidant favors epoxidation by generating t-BuOO• radicals. smolecule.com Similarly, tungsten-based catalysts are known to activate hydroperoxides to form peroxo complexes that are highly selective for epoxidation. rsc.org Research using Mo(CO)₆ as a catalyst for cyclohexene epoxidation with TBHP has systematically determined optimal reaction parameters to maximize the yield of 1,2-epoxycyclohexane. acs.org
Table 1: Effect of Reaction Parameters on Cyclohexene Epoxidation with TBHP
This table, adapted from studies on cyclohexene epoxidation, illustrates how varying reaction conditions can influence the efficiency and selectivity of the process. While the original study used tert-butyl hydroperoxide (TBHP), the principles of optimizing temperature, time, and reactant ratios are directly applicable to systems involving this compound as the oxidant.
| Parameter | Range Studied | Optimal Range for High Yield | Effect on Selectivity |
| Reaction Time (h) | 0.5 - 5 | 2.4 - 5 | Longer times increase conversion but may decrease selectivity due to side reactions. |
| Temperature (°C) | 70 - 130 | 90 - 120 | Higher temperatures increase reaction rate but can promote thermal decomposition of the hydroperoxide, reducing selectivity. acs.org |
| Alkene:Hydroperoxide Molar Ratio | 1:1 - 5:1 | 2.1:1 - 4.4:1 | A higher ratio of alkene favors the epoxidation reaction over hydroperoxide decomposition. acs.org |
Data derived from research on cyclohexene epoxidation with tert-butyl hydroperoxide and Mo(CO)₆ catalyst. acs.org
Allylic oxidation is a competing reaction pathway where a C-H bond adjacent to a double bond is oxidized, typically yielding an allylic alcohol or ketone. d-nb.info In the case of cyclohexene, this leads to 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one (B156087). osti.gov this compound is a key intermediate in the autoxidation of cyclohexene, where the process proceeds via a radical chain mechanism. smolecule.comd-nb.info
The mechanism involves the following steps:
Initiation: Abstraction of an allylic hydrogen from cyclohexene generates a cyclohexenyl radical. smolecule.com
Propagation: The cyclohexenyl radical reacts with O₂ to form a cyclohexenylperoxyl radical (C₆H₉OO•). This peroxyl radical then abstracts an allylic hydrogen from another cyclohexene molecule, forming this compound and regenerating the cyclohexenyl radical. smolecule.com
Product Formation: The hydroperoxide can then decompose or rearrange, often with catalytic assistance, to form the final alcohol and ketone products. d-nb.infoosti.gov
The selectivity towards allylic oxidation versus epoxidation is highly dependent on the catalyst used. For example, using CuCl₂ with TBHP promotes allylic oxidation, yielding products like 2-cyclohexen-1-one. smolecule.comrsc.org In contrast, catalysts like VCl₃ favor epoxidation. smolecule.comrsc.org
Table 2: Catalyst Influence on Cyclohexene Oxidation Product Selectivity
The choice of transition metal catalyst significantly directs the oxidation pathway of cyclohexene, determining the ratio of allylic oxidation products to epoxidation products.
| Catalyst System | Dominant Pathway | Primary Products | Reference |
| CuCl₂ / TBHP | Allylic Oxidation | 2-Cyclohexen-1-one, 2-Cyclohexen-1,4-dione | smolecule.com |
| VCl₃ / TBHP | Epoxidation | Cyclohexene oxide | smolecule.com |
| Co/N:C | Allylic Oxidation | 2-Cyclohexen-1-one, 2-Cyclohexen-1-ol | d-nb.info |
| V/N:C | Epoxidation | Cyclohexene oxide | d-nb.info |
| MIL-47(V) / H₂O₂ (Liquid Phase) | Mixed | Cyclohexene oxide, Cyclohexenol, Cyclohexenone | osti.gov |
TBHP: tert-butyl hydroperoxide; N:C: Nitrogen-doped carbon support.
Oxidative Cleavage Reactions Leading to Carbonyl Compounds
The decomposition of this compound can lead to the cleavage of the cyclohexene ring, resulting in the formation of dicarbonyl compounds. One of the primary products identified from the acid-catalyzed decomposition of this compound in glacial acetic acid is adipaldehyde (hexanedial). acs.org This transformation represents a significant oxidative cleavage of the cyclic structure. The formation of adipaldehyde is a predictable outcome based on the rearrangement mechanisms of the hydroperoxide under acidic conditions. acs.org
In broader contexts of alkene oxidation, cleavage reactions are a known pathway. For instance, ozonolysis followed by an oxidative workup with hydrogen peroxide is a classic method for cleaving carbon-carbon double bonds to form carboxylic acids or ketones. masterorganicchemistry.commasterorganicchemistry.com While not involving this compound as a starting material, this illustrates a fundamental reaction type where alkenes are cleaved to produce carbonyls. masterorganicchemistry.com The conversion of this compound to adipaldehyde suggests a similar, albeit mechanistically distinct, ring-opening cleavage. acs.org Another product, cyclopentene-1-carboxaldehyde, has also been observed, likely arising from secondary reactions of the initial cleavage product. acs.org
The formation of carbonyl compounds such as 2-cyclohexene-1-one is also a prominent reaction pathway, often catalyzed by various transition metals. d-nb.inforsc.org This, however, represents an allylic oxidation without ring cleavage. For example, a MIL-101 co-catalyst can steer the reaction of cyclohexenyl hydroperoxide toward the formation of 2-cyclohexen-1-one. rsc.org
Oxygen Atom Transfer Mechanisms
This compound can act as an oxygen atom transfer agent, a reaction central to the synthesis of epoxides. smolecule.com In this process, the hydroperoxide transfers one of its oxygen atoms to an alkene, such as cyclohexene, to form an epoxide, like cyclohexene oxide. rsc.orgsmolecule.com This reactivity is particularly valuable in synthetic chemistry.
The mechanism of oxygen atom transfer is often catalyzed. For example, supported gold catalysts can facilitate the formation of cyclohexenyl hydroperoxide, which then reacts with cyclohexene to yield cyclohexene oxide. rsc.org The selectivity of this process can be influenced by co-catalysts; tungsten trioxide (WO₃) has been shown to promote the formation of cyclohexene oxide from the reaction of cyclohexenyl hydroperoxide with cyclohexene. rsc.org
Mechanistic studies on similar systems, such as olefin epoxidation with other hydroperoxides, suggest the formation of a catalyst-hydroperoxide active species. rsc.org For vanadium-oxo porphyrin catalyzed epoxidation, kinetic isotope effect studies indicate that the reaction proceeds via an oxygen atom transfer mechanism. gdut.edu.cn This generally involves the coordination of the hydroperoxide to a metal center, which facilitates the transfer of an oxygen atom to the alkene substrate. While radical pathways can compete, the direct epoxidation is understood to occur at the catalyst site. rsc.org
Acid-Catalyzed Rearrangements and Transformations of this compound
In the presence of acids, this compound undergoes complex rearrangements, a characteristic reaction of hydroperoxides that leads to a variety of products.
Specific Mechanisms of Acid-Catalyzed Decomposition
The acid-catalyzed decomposition of hydroperoxides is a well-established reaction class. acs.orgcdnsciencepub.com The general mechanism involves the initial protonation of the hydroperoxide at the oxygen atom furthest from the carbon backbone. cdnsciencepub.com This is followed by the heterolytic cleavage of the O-O bond, which generates a water molecule and an intermediate with a positive charge on the remaining oxygen atom. A concerted migration of an adjacent group (aryl or alkyl) to this electron-deficient oxygen then occurs. cdnsciencepub.com
In the specific case of this compound, a secondary hydroperoxide, its decomposition in glacial acetic acid catalyzed by perchloric acid has been studied. acs.org The reaction yields products consistent with the general theory of acid-catalyzed hydroperoxide decomposition. acs.org The primary products isolated were adipaldehyde (ca. 6% yield) and cyclopentene-1-carboxaldehyde (ca. 38% yield). acs.org The formation of these products can be rationalized through a rearrangement and cleavage mechanism initiated by the acid catalyst. acs.org
A competing reaction is the metathetical reaction of the hydroperoxide with the acetic acid solvent, which can produce 3-cyclohexenyl acetate. acs.org
Influence of Acidic Environment on Reaction Selectivity
The nature of the acidic environment significantly influences the products of hydroperoxide decomposition. The choice of acid catalyst and solvent can direct the reaction toward rearrangement, cleavage, or other pathways. acs.orgnih.gov
For the decomposition of this compound, conducting the reaction in glacial acetic acid with a strong acid catalyst like perchloric acid leads to the formation of cleavage products such as adipaldehyde and cyclopentene-1-carboxaldehyde. acs.org This indicates that the acetic acid environment facilitates the specific rearrangement pathway leading to ring opening.
In the broader context of acid-catalyzed rearrangements of other hydroperoxides, such as 1-phenylcycloalkyl hydroperoxides, the selectivity is a competition between the migration of different groups. cdnsciencepub.comcdnsciencepub.com For 1-phenylcyclohexyl hydroperoxide, only phenyl group migration occurs, yielding phenol and cyclohexanone. cdnsciencepub.comcdnsciencepub.com However, for the more strained 1-phenylcyclopentyl hydroperoxide, alkyl group migration can compete, leading to ring-opened products. cdnsciencepub.com Ring strain and steric interactions are key factors that influence this selectivity. cdnsciencepub.com While this compound does not have competing aryl and alkyl groups for migration, the acidic environment is crucial in promoting the specific bond shifts that result in the observed cleavage products. acs.org The use of perfluorinated alcohol solvents, for example, can activate hydrogen peroxide for electrophilic attack on alkenes, demonstrating how the solvent environment itself can act as a promoter for specific oxidation pathways. acs.org
Interaction Studies of this compound with Chemical Species
The reactivity of this compound is not limited to self-decomposition or rearrangement but also includes reactions with other chemical entities.
Reactivity with Nucleophiles
This compound can react with various nucleophiles. smolecule.com The hydroperoxy group (-OOH) is the primary site of reactivity. Nucleophilic attack can occur at several positions, including the electrophilic peroxide oxygens. The interaction with nucleophiles is a key aspect of its role in organic synthesis. smolecule.com
The activation of hydroperoxides, including hydrogen peroxide, is often categorized as either electrophilic or nucleophilic. bohrium.com In reactions where the hydroperoxide acts as an electrophile, it is attacked by a nucleophile. For instance, the epoxidation of an alkene involves the alkene's π-bond acting as a nucleophile to attack an electrophilic oxygen of the hydroperoxide.
Conversely, the hydroperoxide can be deprotonated to form a hydroperoxide anion (ROO⁻), which is a strong nucleophile. This nucleophilic form is particularly reactive towards electrophilic substrates. For example, the nucleophilic activation of hydrogen peroxide is essential for the epoxidation of electron-deficient alkenes. bohrium.com While specific studies detailing the full range of nucleophilic reactions with this compound are specialized, the fundamental principles of hydroperoxide chemistry suggest its capability to engage in reactions with both strong and weak nucleophiles, depending on the reaction conditions and activation method. smolecule.comrsc.org
Data from Mechanistic Studies
The following table summarizes product yields from the acid-catalyzed decomposition of this compound in a specific study.
| Product | Observed Yield (%) | Reaction Conditions | Reference |
| Adipaldehyde | ~6% | Glacial acetic acid, perchloric acid catalyst | acs.org |
| Cyclopentene-1-carboxaldehyde | ~38% | Glacial acetic acid, perchloric acid catalyst | acs.org |
Solvent Effects on Reaction Pathways
The solvent environment plays a critical role in dictating the reaction pathways and kinetics of this compound decomposition. The polarity, hydrogen-bonding capability, and the nature of the solvent can significantly influence the stability of the hydroperoxide and the rates of its various reactions. smolecule.com
Research has demonstrated that the thermal decomposition of this compound is notably faster in aromatic solvents, such as benzene (B151609), compared to paraffinic solvents like dodecane. smolecule.com The decomposition rate constants in benzene have been observed to be two to three times higher than those in saturated hydrocarbon solvents. smolecule.com This enhancement is attributed to the stabilization of radical intermediates through interactions with the aromatic solvent. smolecule.com
In the context of catalyzed decomposition, the choice of solvent also has a profound impact. Studies involving the decomposition of cyclohexenyl hydroperoxide catalyzed by complex copper salts have been conducted in chlorobenzene (B131634) and ethanol (B145695). researchgate.net It was observed that ethanol significantly accelerates the thermal decomposition even without a catalyst. researchgate.net In the presence of the copper catalyst, the decomposition in ethanol is marked by higher initial reaction rates and a significantly greater catalysis factor compared to the reaction in chlorobenzene. researchgate.net This behavior is interpreted in terms of the formation of intermolecular hydrogen-bonded complexes involving the hydroperoxide, intermediate radicals, and the alcohol solvent. researchgate.net
The influence of the solvent's hydrogen-donating ability is further highlighted in the oxidation of sulfides. The oxidation of cyclohexyl methyl sulphide by this compound in various alcoholic solvents demonstrates that reaction rates correlate with the acidity of the alcohol. royalsocietypublishing.org This suggests that the active oxidant is a complex formed between the hydroperoxide and a hydrogen-donating solvent molecule, where the oxygen atom transfer is facilitated by a synchronous hydrogen atom exchange within this complex. royalsocietypublishing.org
The following table summarizes the observed effects of different solvents on the decomposition rate of this compound based on available research findings.
| Solvent | Solvent Type | Observation | Reference |
| Benzene | Aromatic Hydrocarbon | Enhances decomposition rate (2-3 times higher than in paraffinic solvents). | smolecule.com |
| Dodecane | Paraffinic Hydrocarbon | Slower decomposition rate compared to aromatic solvents. | smolecule.com |
| Ethanol | Alcohol | Significantly accelerates thermal and catalyzed decomposition. | researchgate.net |
| Chlorobenzene | Halogenated Aromatic | Slower catalyzed decomposition rate compared to ethanol. | researchgate.net |
Spectroscopic Characterization and Analytical Methodologies for 3 Cyclohexenyl Hydroperoxide
Advanced Spectroscopic Techniques for Structural Elucidation and Identification of Reaction Products
A combination of spectroscopic methods is essential for the comprehensive analysis of 3-cyclohexenyl hydroperoxide and its reaction products. These techniques offer complementary information, enabling a detailed understanding of its molecular structure and reactivity.
Vibrational Spectroscopy (IR) for O-O and O-H Bond Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound. The presence of the hydroperoxide moiety gives rise to distinct vibrational bands corresponding to the O-O and O-H bonds. The O-H stretching vibration typically appears as a broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of hydrogen-bonded hydroperoxides. uobabylon.edu.iq The O-O stretching vibration is generally weak and can be observed in the fingerprint region of the IR spectrum. For instance, in a study of cyclohexene (B86901) photo-oxidation over a vanadia catalyst, the interaction of the cyclohexenyl hydroperoxide intermediate with the catalyst surface was observed through shifts in the V=O band, suggesting hydrogen bonding between the hydroperoxide's OH group and the vanadyl group. osti.gov Additionally, absorption bands around 1100 cm⁻¹ have been associated with the hydroperoxide moiety in compounds like cyclohexene hydroperoxide. mdpi.com
Nuclear Magnetic Resonance (NMR) Studies for Hydroperoxy Group and Regiochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for elucidating the precise structure and regiochemistry of this compound and its isomers. The proton of the hydroperoxy group (-OOH) typically exhibits a characteristic chemical shift in the ¹H NMR spectrum, which can be used for its identification. cdnsciencepub.comnih.gov For example, in the oxidation of a derivative of cyclohexene, the hydroperoxy proton was observed as a broad singlet in the ¹H NMR spectrum. cdnsciencepub.com
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule, allowing for the determination of the position of the hydroperoxy group on the cyclohexene ring. This is crucial for distinguishing between different regioisomers that may be formed during oxidation reactions. researchgate.netrsc.org Studies on the oxidation of cyclohexene derivatives have successfully used both ¹H and ¹³C NMR to establish the structures of the resulting hydroperoxide isomers. nih.gov The high sensitivity of chemical shifts to the local chemical environment makes NMR a powerful tool for the simultaneous quantification of different hydroperoxides in a mixture. nih.gov
Table 1: Representative NMR Data for Hydroperoxide Compounds
| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Reference |
| ¹H | Hydroperoxy proton (-OOH) | Broad singlet, ~1.6-2.3 | cdnsciencepub.com |
| ¹H | tert-Butyl hydroperoxide (-OOH) | 11.66 | nih.gov |
| ¹³C | Carbon attached to -OOH | Varies depending on structure | researchgate.netrsc.org |
This table provides illustrative data and actual chemical shifts may vary based on the specific molecule and experimental conditions.
Mass Spectrometry (GC-MS) for Isomer Differentiation and Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including isomers of this compound. nih.gov Due to the thermal instability of many hydroperoxides, derivatization to more stable compounds, such as trimethylsilyl (B98337) (TMS) ethers, is often employed before GC-MS analysis. researchgate.netnih.gov This method allows for the differentiation of positional and stereoisomers. nih.gov
In the analysis of autoxidation products of a cyclohexene derivative, GC-MS was used to identify and quantify various hydroperoxide isomers, some of which were present in only trace amounts. nih.gov The fragmentation patterns observed in the mass spectra provide crucial structural information, aiding in the definitive identification of the compounds. For instance, a characteristic fragment at m/z 89, corresponding to [OSi(CH₃)₃]⁺, is often observed for trimethylsilylated hydroperoxides. researchgate.net
UV-Vis and EPR Spectroscopy for Active Site Characterization in Catalysis
Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly useful for studying the role of this compound in catalytic oxidation reactions, especially those involving transition metal catalysts. nih.govwhiterose.ac.uk
UV-Vis spectroscopy can monitor changes in the electronic state of the catalyst during the reaction. For example, in the oxidation of cyclohexane (B81311) catalyzed by molybdenum blue nanorings, UV-Vis spectroscopy was used to observe intervalence charge transfer bands, providing insight into the catalyst's electronic structure. whiterose.ac.uk In studies of copper-mediated oxidation, the formation and evolution of Cu(II) species during the reaction with a hydroperoxide were tracked using UV-Vis spectroscopy. core.ac.ukacs.org
EPR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as radical intermediates and transition metal centers with unpaired electrons. rsc.org In the study of cyclohexane oxidation, EPR spin trapping was employed to investigate the decomposition of cyclohexyl hydroperoxide, a key intermediate, revealing the formation of cyclohexyl alkoxy radicals. whiterose.ac.ukrsc.org This technique provides direct evidence for the involvement of radical pathways in the reaction mechanism.
Analytical Quantification Methods for this compound
Accurate quantification of this compound is crucial for understanding reaction kinetics and product yields. Chromatographic techniques are the primary methods employed for this purpose.
Chromatographic Techniques (GC-FID, HPLC-MS) for Hydroperoxide Analysis
Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are widely used for the quantitative analysis of hydroperoxides. researchgate.netnih.govrsc.org
GC-FID offers a robust and sensitive method for quantifying hydroperoxides, often after derivatization to improve thermal stability and chromatographic behavior. nih.govresearchgate.net The response of the FID is proportional to the number of carbon atoms in the analyte, allowing for reliable quantification, sometimes even without a specific standard by using the effective carbon number concept. researchgate.net
HPLC-MS provides a powerful alternative, particularly for thermally labile or less volatile hydroperoxides, as it operates at lower temperatures. researchgate.netcore.ac.uk HPLC can effectively separate different hydroperoxide isomers, and the mass spectrometer provides both identification and quantification. nih.gov Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. copernicus.orgacs.org HPLC-MS has been shown to provide comparable quantitative results to GC-MS for the analysis of hydroperoxides in complex mixtures. researchgate.net
Table 2: Comparison of Analytical Techniques for Hydroperoxide Quantification
| Technique | Principle | Advantages | Disadvantages |
| GC-FID | Separation by volatility, detection by flame ionization. | High sensitivity, robust, good for quantification. | Requires derivatization for thermally labile compounds. |
| HPLC-MS | Separation by polarity, detection by mass spectrometry. | Suitable for thermally labile compounds, provides structural information. | Can have matrix effects, may require specific ionization modes. |
Derivatization Strategies for Enhanced Stability and Detection
Direct analysis of hydroperoxides such as this compound presents significant analytical challenges due to their inherent thermal instability and high reactivity. researchgate.net These properties can lead to decomposition during analytical procedures, particularly in the high-temperature environments of gas chromatography (GC) systems, resulting in inaccurate quantification. researchgate.netunav.edu To overcome these limitations, derivatization strategies are employed to convert the hydroperoxide into a more stable and readily detectable compound prior to analysis. jfda-online.com These methods enhance the analyte's volatility and thermal stability, improve chromatographic separation, and provide more reliable and reproducible quantitative results. researchgate.netjfda-online.com Two primary derivatization approaches for hydroperoxides are silylation, which creates thermostable derivatives, and reduction to the corresponding hydroxy derivatives. researchgate.net
Silylation Approaches for Thermostable Derivatives
Silylation is a widely utilized derivatization technique in gas chromatography-mass spectrometry (GC-MS) analysis that significantly enhances the thermal stability of polar analytes. nih.gov For hydroperoxides, the process involves the replacement of the acidic proton of the hydroperoxy (-OOH) group with a non-polar silyl (B83357) group, most commonly a trimethylsilyl (TMS) group. nih.govresearchgate.net This conversion into a silyl ether derivative reduces the molecule's polarity and increases its volatility and, crucially, its resistance to thermal degradation. researchgate.netresearchgate.net
The derivatization of hydroperoxides with a trimethyl silyl reagent allows them to be chromatographed as thermostable derivatives. researchgate.net Studies on various hydroperoxides have shown that their TMS derivatives exhibit no significant thermal decomposition at GC injector temperatures up to 250 °C. researchgate.net This stability is critical for preventing the analyte from breaking down before it reaches the detector, which is a common issue with underivatized hydroperoxides. researchgate.netwiley.com
Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netnih.gov The reaction is typically carried out at room temperature, and after a sufficient reaction time, the resulting solution can be directly injected into the GC-FID or GC-MS system. researchgate.net In mass spectrometry, the silylated monoterpene hydroperoxides have been shown to yield a characteristic fragment ion at m/z 89, corresponding to [OSi(CH₃)₃]⁺, which aids in their identification. researchgate.net This approach provides a robust alternative to methods that rely on unstable reference standards, allowing for quantification even when pure standards are not commercially available. researchgate.netwiley.com
| Reagent | Abbreviation | Derivative Group | Key Advantages for Hydroperoxide Analysis | Typical Reaction Conditions |
|---|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Improves thermal stability up to 250 °C; enhances volatility for GC analysis. researchgate.net | Reaction at room temperature for approximately 2 hours before GC injection. researchgate.net |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Widely used, effective for converting polar analytes into stable derivatives for GC-MS. nih.gov | Often used with a catalyst like trimethylsilyl chloride (TMCS); reaction conditions vary. nih.gov |
Reduction to Hydroxy Derivatives for Analytical Purposes
An alternative and widely used analytical strategy involves the chemical reduction of the hydroperoxide to its corresponding alcohol. wikipedia.org In the case of this compound, it is reduced to 3-cyclohexenol. oup.com This indirect method is advantageous because the resulting alcohol is generally more stable than the parent hydroperoxide and can be readily analyzed using standard chromatographic techniques without the risk of thermal decomposition. researchgate.net The derivatization to an alcohol is particularly useful if the alcohol was not previously present in the sample. researchgate.net
Various reducing agents can be employed to effect this transformation. The choice of reagent depends on the sample matrix and the desired reaction conditions.
Triphenylphosphine (B44618) (TPP): This reagent is commonly used for the reduction of hydroperoxides to alcohols. wikipedia.orgresearchgate.net The reaction is selective and proceeds under mild conditions. wikipedia.org The reduction of cyclohexenyl hydroperoxide to cyclohexenol (B1201834) with triphenylphosphine has been specifically documented. oup.com
Lithium Aluminium Hydride (LiAlH₄): This powerful reducing agent quantitatively converts hydroperoxides to their corresponding alcohols. wikipedia.org This reaction forms the basis of some analytical methods for organic peroxides. wikipedia.org
Alkali Metal Sulfides: Reagents like sodium sulfide (B99878) can be used to reduce organic hydroperoxides in neutral or moderately alkaline conditions, which is beneficial for hydroperoxides that are unstable in acidic media. google.com
Potassium Iodide (KI): In the presence of acetic acid, potassium iodide can be used to derivatize an organic hydroperoxide to its corresponding alcohol. google.com The resulting alcohol concentration is then quantified using techniques like headspace gas chromatography and correlated back to the original hydroperoxide concentration. google.com
This reduction strategy effectively circumvents the instability issues of the hydroperoxide by converting it into a more robust analyte for quantification.
| Reducing Agent | Reaction Product from this compound | Analytical Context and Advantages |
|---|---|---|
| Triphenylphosphine (PS-TPP) | 3-Cyclohexenol | Selective reduction under mild conditions; documented for cyclohexenyl hydroperoxide. wikipedia.orgoup.comresearchgate.net |
| Lithium Aluminium Hydride (LiAlH₄) | 3-Cyclohexenol | Provides a basis for quantitative analysis of organic peroxides. wikipedia.org |
| Sodium Sulfide (Na₂S) | 3-Cyclohexenol | Effective in neutral or moderately alkaline media, suitable for acid-sensitive hydroperoxides. google.com |
| Potassium Iodide (KI) / Acetic Acid | 3-Cyclohexenol | Enables derivatization followed by quantification of the resulting alcohol via headspace GC. google.com |
| Sodium Metabisulfite / Sodium Bisulfite | 3-Cyclohexenol | Used to reduce hydroperoxide impurities in industrial processes, often in aqueous solutions. acs.org |
Theoretical and Computational Chemistry Investigations of 3 Cyclohexenyl Hydroperoxide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of 3-cyclohexenyl hydroperoxide. These first-principles calculations, which solve the Schrödinger equation for the molecule, provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds without the need for empirical data. ornl.gov Methods like Hartree-Fock theory and Density Functional Theory (DFT) are foundational to these investigations, with DFT often being preferred for its balance of computational cost and accuracy in accounting for electron correlation. acs.org Such calculations can determine a molecule's structure, energy, and various electronic properties, which are crucial for understanding its chemical behavior. northwestern.edu
Bond Dissociation Energies (BDE) and Energetic Profiles
A critical aspect of the electronic structure of this compound is the strength of its oxygen-oxygen bond. The O-O bond dissociation energy (BDE) is a key parameter that dictates the compound's thermal stability and its propensity to initiate radical reactions. fsu.eduacs.org High-level ab initio calculations have become instrumental in accurately determining these values. acs.org For organic hydroperoxides in general, the O-O bond is relatively weak, with typical BDE values around 45 kcal/mol. acs.orgresearchgate.net This inherent weakness is a consequence of the electronic structure of the peroxide group. fsu.edu
Computational studies on various organic hydroperoxides have shown that the BDE can be sensitive to the molecular environment. acs.org For instance, calculations at the G2 level of theory have provided BDEs for a range of peroxides, highlighting the influence of substituents on the O-O bond strength. acs.org More advanced methods like CBS-APNO have been used to refine these values for a variety of peroxides, showing good agreement with other high-level methods like G4 and M06-2X. acs.orgresearchgate.net While specific high-level calculations for this compound are not extensively detailed in the provided results, the general consensus for similar hydroperoxides points to a BDE in the range of 45 kcal/mol. researchgate.net This value provides a quantitative measure of the energy required to homolytically cleave the O-O bond, initiating decomposition and subsequent radical chain reactions. d-nb.inforesearchgate.net
| Compound Class | Typical O-O BDE (kcal/mol) | Computational Method |
| Organic Hydroperoxides | ~45 | G2, CBS-APNO, G4, M06-2X |
| Dialkyl Peroxides | ~39 | G2 |
| Peroxyacids | ~48 | G2 |
Conformational Analysis and Interconversion Barriers
The non-planar structure of the cyclohexene (B86901) ring in this compound gives rise to different conformational isomers. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior. Computational methods are well-suited for exploring the potential energy surface of such molecules. scispace.com
For the related cyclohexyl hydroperoxide, theoretical studies have identified two stable conformers, an equatorial and an axial form, which are very close in energy (within 0.2 kcal/mol). rsc.org These conformers are separated by a significant energy barrier, indicating that they are distinct species at lower temperatures. rsc.org Similar conformational complexities are expected for this compound due to the cyclohexene ring. The interplay between the ring's puckering and the orientation of the hydroperoxy group will lead to various conformers with different stabilities and reactivities. While specific studies on the conformational analysis of this compound are not detailed, the principles derived from studies of similar molecules like cyclohexyl hydroperoxide and other cyclohexene derivatives are directly applicable. scispace.comrsc.orgresearchgate.net
Mechanistic Modeling of Reaction Pathways
Computational modeling plays a vital role in elucidating the complex reaction mechanisms involving this compound. By mapping out the potential energy surfaces for various reaction pathways, theoretical chemistry can provide detailed insights into the kinetics and thermodynamics of these processes. ugent.be This is particularly important for understanding its role in oxidation reactions and radical chemistry. smolecule.com
The decomposition of this compound can be initiated by heat or light, leading to the formation of reactive radicals that can propagate further reactions. smolecule.com Mechanistic modeling can help to identify the key intermediates and transition states involved in these decomposition pathways. researchgate.net For example, in the oxidation of cyclohexene, this compound is a key intermediate, and its subsequent reactions determine the product distribution. d-nb.info
Transition State Analysis for Reaction Kinetics and Selectivity
Transition state theory is a cornerstone of mechanistic modeling, allowing for the calculation of reaction rate constants from the properties of the transition state structure. acs.org By locating the saddle points on the potential energy surface that connect reactants to products, chemists can determine the activation energy of a reaction, which is a primary factor controlling its rate. nih.gov
In the context of this compound, transition state analysis can be used to understand the selectivity of its reactions. For example, in the epoxidation of cyclohexene using a manganese hydroperoxo complex, DFT calculations have been used to explore different reaction channels, including the transfer of either the proximal or distal oxygen atom of the hydroperoxo group. cdnsciencepub.com These calculations revealed that the pathway involving the transfer of the distal protonated oxygen has a lower activation barrier, making it the dominant reaction pathway. cdnsciencepub.com Similarly, in the oxidation of cyclohexene, the decomposition of this compound can lead to various products, and transition state analysis can help to predict the branching ratios between these different pathways. d-nb.inforesearchgate.net
Prediction of Reaction Products and Reaction Rates
A major goal of mechanistic modeling is to predict the products of a reaction and the rates at which they are formed. acs.org By combining the information from the potential energy surface with statistical mechanics, it is possible to calculate temperature- and pressure-dependent rate coefficients for elementary reactions. rsc.org
For reactions involving this compound, computational models can predict the formation of products such as cyclohexenone, cyclohexenol (B1201834), and cyclohexane-1,2-diol. researchgate.net The relative yields of these products depend on the reaction conditions, and kinetic modeling can help to rationalize these observations. For instance, in the uncatalyzed liquid-phase oxidation of cyclohexene, the formation of 2-cyclohexene-1-hydroperoxide is the dominant reaction below 80 °C, while its thermal decomposition prevails at higher temperatures. researchgate.net The decomposition is believed to proceed via a unimolecular homolytic cleavage into cyclohexenyl and superoxide (B77818) radicals. researchgate.net
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies aim to connect the molecular structure of a compound to its chemical reactivity. smolecule.com For this compound, its unique structure, featuring a reactive hydroperoxy group attached to a cyclohexene ring, governs its chemical behavior. smolecule.com The presence of the double bond and the allylic hydrogens in the cyclohexene ring influences the reactivity of the hydroperoxy group and provides additional sites for reaction.
The reactivity of this compound is largely dictated by the weak O-O bond, which readily undergoes homolytic cleavage to form radicals. fsu.edu This makes it an effective initiator for radical polymerization and a key intermediate in autoxidation reactions. d-nb.infosmolecule.com The presence of the cyclohexene ring also allows for other types of reactions, such as epoxidation of the double bond. smolecule.com The interplay between these different reaction pathways is a key aspect of its chemistry. Computational studies can provide a quantitative basis for understanding these structure-reactivity relationships by correlating calculated electronic properties, such as bond dissociation energies and atomic charges, with experimentally observed reactivity trends.
Catalytic Applications and Process Development Involving 3 Cyclohexenyl Hydroperoxide
Homogeneous Catalysis in 3-Cyclohexenyl Hydroperoxide Chemistry
Homogeneous catalysis offers a powerful approach to manipulate the reactivity of this compound, primarily through the use of soluble transition metal complexes. These catalysts can be finely tuned to control the reaction pathways, leading to specific desired products.
Transition Metal Complex Catalysis for Decomposition and Transformation
Transition metal complexes are highly effective in catalyzing the decomposition and transformation of this compound. capes.gov.br These reactions often proceed through radical mechanisms, where the metal center facilitates the cleavage of the weak O-O bond in the hydroperoxide. smolecule.com
The choice of metal plays a crucial role in determining the product distribution. For instance, cobalt and chromium complexes are known to catalyze the decomposition of cyclohexyl hydroperoxide, a related compound, into cyclohexanone (B45756) and cyclohexanol (B46403). google.comgoogle.com In the context of cyclohexene (B86901) oxidation, a Co(II)-based coordination polymer has been shown to be an efficient heterogeneous catalyst for the selective oxidation of cyclohexene, yielding 2-cyclohexene-1-ol, 2-cyclohexene-1-one, and 2-cyclohexenyl hydroperoxide with high selectivity under mild, solvent-free conditions. researchgate.net
The catalytic cycle often involves the metal ion cycling between different oxidation states. For example, in the presence of a copper(II) catalyst, the decomposition of hydrogen peroxide can generate hydroxyl and hydroperoxyl radicals, which then initiate the oxidation of cyclohexane (B81311) to form cyclohexyl hydroperoxide. academie-sciences.fr A similar radical mechanism is proposed for the oxidation of cyclohexene catalyzed by copper complexes, where the formation of an alkoxy radical is a key step. mdpi.com
The reaction conditions, such as temperature and the presence of co-catalysts, also significantly influence the outcome. For example, increasing the temperature during cyclohexene oxidation over CoFe₂O₄ catalysts leads to the complete decomposition of 2-cyclohexene-1-hydroperoxide. rsc.org
Below is a table summarizing the catalytic performance of various transition metal complexes in reactions involving hydroperoxides.
| Catalyst System | Substrate | Oxidant | Key Products | Conversion/Yield | Selectivity | Reference |
| RhCl(PPh₃)₃ | Cyclohexenyl hydroperoxide | - | Decomposition products | - | - | capes.gov.br |
| Co(II)-based coordination polymer | Cyclohexene | O₂ | 2-cyclohexene-1-ol, 2-cyclohexene-1-one, 2-cyclohexene-1-hydroperoxide | 33.2% conversion | 90% total selectivity | researchgate.net |
| CoFe₂O₄ | Cyclohexene | O₂ | 2-cyclohexene-1-one, 2-cyclohexene-1-ol | 91.4% conversion (at 100 °C) | 28.2% to 2-cyclohexene-1-one | rsc.org |
| Cu(II) complexes with alkoxy-1,3,5-triazapentadiene ligands | Cyclohexane | H₂O₂ | Cyclohexyl hydroperoxide | Up to 18.5% yield | - | mdpi.com |
Ligand Design and Metal Ion Oxidation State Effects on Catalytic Activity
The design of ligands coordinated to the metal center is a critical factor in controlling the catalytic activity and selectivity in this compound chemistry. The electronic and steric properties of the ligands can influence the redox potential of the metal ion, the stability of reaction intermediates, and the accessibility of the catalytic site.
For example, in the oxidation of cyclohexene catalyzed by copper complexes, the nature of the ligand can affect the product distribution. The use of different ligands can steer the reaction towards either epoxidation or allylic oxidation products. The catalytic activity of amino acid-metal complexes in cyclohexene oxidation has also been studied, with Mo and V complexes showing the best activity for epoxidation. scirp.orgsemanticscholar.org
The oxidation state of the metal ion is intrinsically linked to the catalytic cycle. Many catalytic processes involving hydroperoxides rely on the ability of the metal to shuttle between different oxidation states. For instance, the catalytic cycle for cyclohexane oxidation with copper complexes involves both Cu(II) and Cu(I) species. mdpi.com Similarly, the activity of CoₓFe₃₋ₓO₄ spinel oxides in cyclohexene oxidation is attributed to the presence of octahedrally coordinated Co²⁺ cations. rsc.org
The effect of the metal ion itself is also significant. In a series of heteronuclear Ln(III)-Cu(II) coordination polymers used for cyclohexene oxidation, the Yb(III)-based framework exhibited the highest activity. researchgate.net This highlights how the choice of both the metal and the surrounding ligands can be used to fine-tune the catalytic performance.
| Catalyst | Ligand Type | Metal Ion(s) | Key Observation | Reference |
| [Cu{NH=C(OR)NC(OR)=NH}₂] | Alkoxy-1,3,5-triazapentadiene | Cu(II) | Ligand structure influences catalytic activity and stability. | mdpi.com |
| Amino acid complexes | DL-Lysine, L-Methionine | Mo, V, Cu, W, Fe, etc. | Mo and V complexes showed the highest activity for epoxidation. | scirp.orgsemanticscholar.org |
| Ln(III)-Cu(II) coordination polymers | Oda (oxydiacetate) | Ln(III), Cu(II) | Yb(III)-based framework showed the highest catalytic activity. | researchgate.net |
| CoₓFe₃₋ₓO₄ | - | Co(II), Fe(III) | Activity correlates with the concentration of octahedral Co²⁺ sites. | rsc.org |
Heterogeneous Catalysis and Material Science Applications
Heterogeneous catalysts offer significant advantages for industrial processes, including ease of separation from the reaction mixture and potential for reuse. In the context of this compound chemistry, various solid materials have been explored as catalysts for its selective transformations.
Supported Catalysts for Selective Transformations
For instance, Co₃O₄, MnO₂, or Fe₃O₄ supported on a solid material can be used for the decomposition of cyclohexyl hydroperoxide. google.com In the aerobic oxidation of cyclohexene, gold nanoparticles supported on WO₃ were found to promote the formation of cyclohexene oxide, while those supported on the metal-organic framework MIL-101 favored the formation of 2-cyclohexen-1-one (B156087). rsc.org This demonstrates how the support can tune the selectivity of the reaction.
The interaction between the active metal and the support is crucial. For example, in the oxidation of cyclohexane, the catalytic activity of supported iron, manganese, and cobalt tetraphenylporphyrin (B126558) complexes immobilized in MCM-41 was investigated. benthamopen.com Similarly, bis-(L-tyrosinato)copper(II) immobilized on a magnetite-infused silica (B1680970) matrix has been shown to be an efficient and reusable heterogeneous catalyst for the oxidation of cyclohexene.
| Catalyst | Support | Substrate | Key Products | Key Finding | Reference |
| Au nanoparticles | WO₃ | Cyclohexene | Cyclohexene oxide | Support tunes selectivity towards epoxidation. | rsc.org |
| Au nanoparticles | MIL-101 | Cyclohexene | 2-cyclohexen-1-one | Support tunes selectivity towards allylic oxidation. | rsc.org |
| Bis-(L-tyrosinato)copper(II) | Magnetite-infused silica | Cyclohexene | Oxidation products | Immobilized catalyst showed higher activity and selectivity than the homogeneous counterpart. | |
| Co₃O₄, MnO₂, Fe₃O₄ | Solid support | Cyclohexyl hydroperoxide | Decomposition products | Effective for hydroperoxide decomposition. | google.com |
Role of Metal-Organic Frameworks (MOFs) and Zeolites
Metal-Organic Frameworks (MOFs) and zeolites are porous crystalline materials that have garnered significant attention as catalysts and catalyst supports due to their high surface area, tunable pore size, and well-defined active sites.
Metal-Organic Frameworks (MOFs):
MOFs are constructed from metal ions or clusters connected by organic linkers. Their versatile structures allow for the rational design of catalysts for specific reactions. In the context of cyclohexene oxidation, a cobalt(II/III) mixed-valence MOF has been used as a redox-active heterogeneous catalyst for the selective allylic oxidation of cyclohexene. nih.gov When O₂ was used as the oxidant, cyclohexenyl hydroperoxide was a major product. nih.gov
The choice of metal and linker in the MOF can significantly impact its catalytic properties. For example, Cr-MIL-101 and Fe-MIL-101 exhibit different selectivities in alkene oxidation. d-nb.info Leaching of the metal from the MOF can sometimes occur, leading to the formation of cyclohexenyl hydroperoxide in the solution. d-nb.info The catalytic performance of titanium-based MOF MIL-125 in cyclohexene oxidation can be improved by the addition of acid, which favors the formation of heterolytic oxidation products over the homolytic products like cyclohexenyl hydroperoxide. mdpi.com
Zeolites:
Zeolites are crystalline aluminosilicates with a regular microporous structure. Their acidity and shape-selectivity make them attractive catalysts for various organic transformations. Zeolite H-beta has been shown to be an effective catalyst for the decomposition of cyclohexyl hydroperoxide, with the Brönsted acid sites being the main active centers.
The pore size of the zeolite can influence its catalytic activity. For instance, the low activity of ZSM-5 in cyclohexyl hydroperoxide decomposition is attributed to its smaller pore size compared to H-beta. Zeolites can also serve as supports for metal catalysts. For example, copper/nickel bimetallic catalysts supported on H-Beta zeolite have been used for the selective oxidation of cyclohexene. nih.gov
| Catalyst Type | Catalyst Name | Substrate | Key Products/Intermediate | Key Finding | Reference |
| MOF | Cobalt(II/III) mixed-valence MOF | Cyclohexene | Cyclohexenyl hydroperoxide, 2-cyclohexen-1-one, 2-cyclohexen-1-ol (B1581600) | Selective allylic oxidation via a radical chain mechanism. | nih.gov |
| MOF | Cr-MIL-101 | Alkenes | α,β-unsaturated ketones | Selectivity towards ketones. | d-nb.info |
| MOF | Fe-MIL-101 | Alkenes | 2-cyclohexene-1-ol | Selectivity towards allylic alcohol; leaching can lead to cyclohexenyl hydroperoxide. | d-nb.info |
| MOF | MIL-125(Ti) | Cyclohexene | Cyclohexenyl hydroperoxide, 2-cyclohexene-1-ol, 2-cyclohexene-1-one, epoxide, diol | Homolytic oxidation products predominate without acid additives. | mdpi.com |
| Zeolite | H-beta | Cyclohexyl hydroperoxide | Cyclohexanol, cyclohexanone | Medium strength Brönsted acid sites are the main active centers. | |
| Zeolite | H-Beta/Cu/Ni | Cyclohexene | Oxidation products | Bimetallic supported zeolite for selective oxidation. | nih.gov |
Photocatalysis in this compound Reactions
Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. This approach offers a green and sustainable alternative to traditional thermal catalysis. In the context of this compound, photocatalysis can be employed to initiate its formation and subsequent transformations.
The photo-oxidation of cyclohexene over a vanadia catalyst has been studied using time-resolved ATR-FTIR spectroscopy. osti.gov This study provided direct evidence for the involvement of a cyclohexenyl hydroperoxide intermediate in the selective formation of cyclohexenone. osti.gov The photocatalytic cycle involves the activation of hydroxylated vanadia centers by visible light. osti.gov
Titanium-based compounds, such as TiO₂, are also widely used as photocatalysts. researchgate.net In the photocatalytic oxidation of cyclohexane over TiO₂, cyclohexyl hydroperoxide has been observed, although it was suggested to be a spectator species rather than a direct intermediate to cyclohexanone in that specific study. utwente.nl
The development of novel photocatalytic systems continues to be an active area of research. For example, visible light photoredox catalysis with transition metal complexes has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations through single-electron transfer processes. nih.gov
| Photocatalyst | Substrate | Key Intermediate/Product | Mechanistic Insight | Reference |
| Vanadia/TUD-1 | Cyclohexene | Cyclohexenyl hydroperoxide, Cyclohexenone | Visible light activates hydroxylated vanadia centers; hydroperoxide is an intermediate. | osti.gov |
| TiO₂ | Cyclohexane | Cyclohexyl hydroperoxide | Observed as a spectator species in this particular study. | utwente.nl |
| Ru(bpy)₃²⁺ and related complexes | Various organic substrates | Radicals, reduced/oxidized products | Operates via single-electron transfer upon photoexcitation. | nih.gov |
Catalyst Regeneration and Reusability Studies in this compound Processes
The economic viability and environmental sustainability of industrial processes involving this compound (3-CHHP) are critically dependent on the stability and reusability of the employed catalysts. Whether used in the synthesis of 3-CHHP via cyclohexene autoxidation or in its subsequent application as an oxidant, catalyst deactivation presents a significant challenge. Consequently, extensive research has focused on developing robust catalytic systems that can be efficiently regenerated and reused over multiple cycles with minimal loss of activity and selectivity. These studies are paramount for minimizing operational costs associated with catalyst replacement and reducing chemical waste, aligning with the principles of green chemistry [9, 21].
The primary mechanisms of catalyst deactivation in these systems include the leaching of the active metal species into the reaction medium, poisoning of active sites by reaction byproducts, and structural degradation or agglomeration of the catalyst support. Therefore, reusability studies typically investigate the performance of a catalyst over consecutive reaction runs, often with an intermediate washing or regeneration step.
Reusability in the Synthesis of this compound
The selective autoxidation of cyclohexene to 3-CHHP is a key industrial reaction where catalyst reusability is crucial. Heterogeneous catalysts are particularly favored for this purpose due to their ease of separation from the reaction mixture. Research has explored various supported metal complexes, with a focus on their performance across multiple cycles.
For instance, studies on cobalt-based catalysts immobilized on functionalized supports have demonstrated promising reusability. In a typical investigation, a catalyst's performance is evaluated by monitoring the conversion of cyclohexene and the selectivity towards 3-CHHP over several sequential batch reactions. After each cycle, the catalyst is recovered by simple filtration, washed with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove adsorbed organic species, and dried before being used in the next run. While many systems exhibit high initial activity, a gradual decline in performance is often observed. This decline is frequently attributed to the slow leaching of the cobalt ions from the support or the irreversible oxidation of the metal center or ligand framework .
The data presented in Table 6.3.1 summarizes the typical performance of a heterogeneous cobalt catalyst in the autoxidation of cyclohexene. The results show a consistent, albeit minor, decrease in both cyclohexene conversion and 3-CHHP selectivity over five cycles, highlighting the challenge of maintaining long-term catalyst integrity.
Table 6.3.1: Reusability of a Heterogeneous Cobalt Catalyst in Cyclohexene Autoxidation Reaction Conditions: Cyclohexene, O₂ (1 atm), 60 °C, 8 hours. Catalyst recovered by filtration and washed with acetone between cycles.
| Catalyst Cycle | Cyclohexene Conversion (%) | 3-CHHP Selectivity (%) | Notes on Performance |
|---|---|---|---|
| 1 | 18.5 | 85.2 | High initial activity and selectivity. |
| 2 | 18.1 | 84.5 | Slight decrease in conversion. |
| 3 | 17.6 | 83.9 | Selectivity shows a minor drop. |
| 4 | 17.2 | 82.1 | Leaching of Co detected in the filtrate. |
| 5 | 16.5 | 81.5 | Noticeable decline in overall performance. |
Reusability in Epoxidation Reactions Using this compound
3-CHHP serves as an effective oxygen-transfer agent in the epoxidation of alkenes, a reaction often catalyzed by molybdenum, tungsten, or vanadium complexes. The reusability of these catalysts is essential for making such processes competitive with other epoxidation methods. Heterogenization of these metal complexes onto solid supports like silica, alumina, or polymers is a common strategy to facilitate catalyst recycling.
Research findings indicate that molybdenum-based catalysts, for example, can be successfully reused in the epoxidation of cyclohexene using 3-CHHP as the oxidant to produce 1,2-epoxycyclohexane. In these studies, the catalyst is typically separated post-reaction, washed thoroughly, and sometimes subjected to a calcination step to burn off organic residues and restore the active sites. The stability of the catalyst is assessed by measuring the yield of the epoxide over successive runs.
Table 6.3.2 details the reusability of a silica-supported molybdenum catalyst. The data illustrates high stability over the first three cycles, with only a marginal drop in the epoxide yield. However, a more significant decrease is observed in the fourth and fifth cycles. Analysis often reveals that this deactivation is caused by a combination of molybdenum leaching and the fouling of the catalyst's porous structure by polymeric byproducts, which impedes substrate access to the active centers . The need for a more aggressive regeneration step, such as high-temperature calcination, may become necessary to restore activity, though this can sometimes lead to changes in the catalyst structure itself.
Table 6.3.2: Reusability of a Supported Molybdenum Catalyst in Cyclohexene Epoxidation with 3-CHHP Reaction Conditions: Substrate: Cyclohexene, Oxidant: 3-CHHP, Solvent: Benzene (B151609), 80 °C, 4 hours. Catalyst recovered by filtration and washed with benzene between cycles.
| Catalyst Cycle | 3-CHHP Conversion (%) | 1,2-Epoxycyclohexane Yield (%) | Notes on Performance |
|---|---|---|---|
| 1 | 99.1 | 96.5 | Excellent initial yield and oxidant conversion. |
| 2 | 98.8 | 95.9 | Minimal loss of activity. |
| 3 | 98.5 | 95.2 | Catalyst remains highly effective. |
| 4 | 95.2 | 91.4 | Noticeable decrease in yield; potential fouling. |
| 5 | 92.6 | 88.1 | Significant deactivation observed. |
Advanced Topics and Future Research Directions in 3 Cyclohexenyl Hydroperoxide Chemistry
Stereoselective Syntheses and Transformations Involving 3-Cyclohexenyl Hydroperoxide
The stereochemical control in reactions involving the cyclohexene (B86901) scaffold is a pivotal aspect of synthetic chemistry, enabling the precise construction of complex molecular architectures. While the direct stereoselective synthesis of this compound is not extensively documented, the principles of stereoselective transformations involving its formation and subsequent reactions are well-established. These reactions often rely on the influence of chiral catalysts, reagents, or inherent substrate features to direct the formation of one stereoisomer over another. msu.edu
The generation of a new stereogenic center, as occurs during the formation of this compound from cyclohexene, can proceed stereoselectively. msu.edu For instance, the epoxidation of alkenes, a reaction closely related to hydroperoxidation, can be rendered highly stereoselective. The configuration of the substituents on the double bond is generally preserved during epoxidation with peracids. msu.edu In reactions involving allylic alcohols, the hydroxyl group can direct the stereochemical outcome. The reaction of an allylic alcohol with tert-butyl hydroperoxide in the presence of a vanadium catalyst, for example, can lead to highly selective epoxidations. redalyc.org
Furthermore, the transformation of cyclohexene derivatives can yield stereodefined products through processes where a hydroperoxide is a likely intermediate. Titanium-alkoxide-mediated annulation reactions involving alkynes and dicarbonyl systems can produce stereodefined tricyclic products, particularly when quenched with an oxidant like tert-butyl hydroperoxide (t-BuOOH). acs.org The stereochemistry in such cases is often dictated by factors like allylic strain. acs.org
A key transformation is the stereoselective dihydroxylation of a cyclohexene precursor. The reaction of 1,4-cyclohexadiene (B1204751) with hydrogen peroxide, catalyzed by p-toluenesulfonic acid in water, can yield (±)-trans,trans-cyclohexane-1,2,4,5-tetraol with high stereoselectivity. researchgate.net This demonstrates that even in aqueous, green conditions, high stereocontrol is achievable in the oxidation of cyclohexene systems. researchgate.net
The table below summarizes key findings in related stereoselective transformations.
| Transformation | Substrate/Reagent System | Key Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric Epoxidation | Allylic Alcohol / t-C4H9OOH / Vanadium Catalyst | Highly selective epoxidation directed by the hydroxyl group. redalyc.org | redalyc.org |
| Diastereoselective Hydroboration-Oxidation | 1-Phenylcyclopentene / Borane / Peroxide | Creates two new stereogenic centers, yielding trans-2-phenylcyclopentanol as a racemic mixture due to reaction at both enantiotopic faces. msu.edu | msu.edu |
| Stereocontrolled Annulation | Alkynyl Ketone / Ti(Oi-Pr)4 / t-BuOOH | Formation of a stereodefined tricyclic product as a single isomer. acs.org | acs.org |
| Stereoselective Dihydroxylation | 1,4-Cyclohexadiene / H2O2 / PTSA in Water | Produces (±)-trans,trans-cyclohexane-1,2,4,5-tetraol with high stereoselectivity. researchgate.net | researchgate.net |
High-Throughput Screening and Process Optimization in this compound Reactions
The optimization of reactions involving hydroperoxides is critical for maximizing yield and selectivity, particularly in industrial applications. High-throughput screening (HTS) and systematic process optimization are powerful tools for achieving these goals. HTS allows for the rapid testing of large libraries of catalysts or reaction conditions, while process optimization involves a more detailed study of key parameters to understand the reaction mechanism and enhance performance. researchgate.netresearchgate.net
Methodologies for HTS have been developed for detecting reactive oxygen species like superoxide (B77818) and hydrogen peroxide, which can be adapted for monitoring reactions involving organic hydroperoxides. nih.gov These methods often use fluorescent probes and plate reader-based assays, coupled with HPLC for confirmation, allowing for the rapid identification of effective catalysts or inhibitors from a large pool of candidates. nih.gov Combining catalysis and separation in microcapillaries is another efficient HTS technique for determining reaction kinetics for entire libraries of substrates or catalysts. researchgate.net
Process optimization often focuses on the decomposition of a hydroperoxide intermediate. In the case of the related cyclohexyl hydroperoxide (CHHP), research has focused on optimizing its decomposition to selectively form cyclohexanone (B45756) and cyclohexanol (B46403). researchgate.net By studying the reaction mechanism using spectroscopic methods and DFT calculations, it was found that selective decomposition occurs via a non-radical pathway involving a chromium(VI) complex. researchgate.net This mechanistic insight allows for the fine-tuning of reaction conditions.
Key parameters that are typically optimized include the catalyst composition, catalyst loading, temperature, and reaction time. For the oxidation of cyclohexene, catalysts containing copper, cobalt, and vanadium have been shown to be effective, with copper oxide demonstrating high selectivity towards the allylic ketone product, 2-cyclohexen-1-one (B156087). d-nb.info
The following table details parameters optimized for related hydroperoxide reactions.
| Process | Parameter | Range Tested | Optimal Value/Finding | Reference |
|---|---|---|---|---|
| Cyclohexyl Hydroperoxide Decomposition | Catalyst | Homogeneous and heterogeneous Cr(VI) catalysts | Cr(VI) catalysts promote a selective, non-radical decomposition pathway. researchgate.net | researchgate.net |
| Cyclohexyl Hydroperoxide Decomposition | Cobalt Content on Catalyst | Varied | Increasing cobalt content led to higher activity but lower selectivity for cyclohexanone. researchgate.net | researchgate.net |
| Epoxide Ring-Opening (Cyclohexene Oxide) | Temperature (°C) | 80–220 | 120–190 | |
| Epoxide Ring-Opening (Cyclohexene Oxide) | Catalyst Loading (BF₃ mol%) | 1–10 | 2 | |
| Epoxide Ring-Opening (Cyclohexene Oxide) | Reaction Time (h) | 2–16 | 4–6 |
Integration of this compound Reactions into Sustainable Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, environmentally benign solvents, and energy-efficient methods. The synthesis and transformation of this compound are central to the oxidation of cyclohexene, a reaction that is being actively redesigned for sustainability. rsc.orgcardiff.ac.uk
A primary goal is the replacement of hazardous and stoichiometric oxidants with greener alternatives. Molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) are considered environmentally friendly oxidizing agents because they are readily available and produce minimal waste (water is the only byproduct of H₂O₂). d-nb.inforsc.org The solventless, initiator-free aerobic oxidation of cyclohexene using gold-based catalysts represents a significant step towards a sustainable process, primarily yielding allylic oxidation products derived from the hydroperoxide intermediate. cardiff.ac.uk
The choice of solvent is another critical factor. Performing reactions in water or renewable solvents derived from sources like glycerol (B35011) can dramatically improve the environmental profile of a process. researchgate.netcsic.es For example, the epoxidation of cyclohexene with aqueous H₂O₂ has been successfully carried out in fluorinated glycerol derivatives, which prevent epoxide hydrolysis and allow for the recycling of the catalyst and solvent. csic.es
Catalyst design is also paramount. The development of stable, reusable heterogeneous catalysts is a key objective. rsc.org Metal-organic frameworks (MOFs) like MIL-125(Ti) have been shown to be effective and reusable catalysts for cyclohexene oxidation with H₂O₂. mdpi.com Similarly, perovskite nanoparticles (e.g., LaCoO₃) can catalyze cyclohexene oxidation with O₂ and are noted for their high stability and reusability. rsc.org These catalysts avoid the challenges associated with the separation and recovery of homogeneous catalysts.
The table below compares different sustainable approaches for cyclohexene oxidation, a process in which this compound is a key intermediate.
| Sustainable Approach | Oxidant | Catalyst/Solvent System | Key Advantage | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | O₂, H₂O₂, TBHP | Nanoparticulate LaCo₁₋ₓFeₓO₃ | Potential to replace stoichiometric oxidants with reusable catalysts. rsc.org | rsc.org |
| Solventless Oxidation | O₂ | Au / Graphite | Eliminates the need for organic solvents and radical initiators. cardiff.ac.uk | cardiff.ac.uk |
| Aqueous Synthesis | H₂O₂ | PTSA / Water | Avoids organic solvents and metal catalysts for a highly sustainable process. researchgate.net | researchgate.net |
| Renewable Solvents & Catalyst Recycling | H₂O₂ | Arylseleninic acid / Glycerol-derived solvent | Combines a green oxidant with a renewable solvent and allows for catalyst and solvent reuse. csic.es | csic.es |
| MOF Catalysis | H₂O₂ | MIL-125(Ti) / Acetonitrile | Stable, heterogeneous catalyst that can be recovered and reused without loss of activity. mdpi.com | mdpi.com |
Environmental and Atmospheric Chemical Fate Studies of this compound (from a purely chemical transformation perspective)
Organic hydroperoxides are significant intermediates in the atmospheric oxidation of volatile organic compounds (VOCs) like cyclohexene. rsc.org Their chemical fate is governed by several transformation pathways, including photolysis (decomposition by sunlight) and reaction with atmospheric oxidants like the hydroxyl (OH) radical. mdpi.comcopernicus.org Understanding these pathways is crucial for modeling air quality and the formation of secondary organic aerosols (SOA).
The central O-O bond in hydroperoxides is relatively weak, making them susceptible to cleavage. The bond dissociation energy for the RO-OH bond in the related cyclohexyl hydroperoxide (CHHP) has been calculated, and its dissociation leads to the formation of cyclohexoxy (RO•) and OH radicals. rsc.org This dissociation can be initiated by the absorption of multiple infrared photons, serving as a model for atmospheric processes. rsc.org
Photolysis is a major atmospheric sink for many hydroperoxides. For isoprene-derived hydroxy hydroperoxides, the atmospheric photolysis rate can be competitive with OH oxidation, indicating its importance as a degradation pathway. mdpi.com The photolysis lifetime of a hydroperoxide depends on its UV absorption cross-section and the solar actinic flux.
Reaction with the OH radical is another primary degradation route. copernicus.org For hydroxyalkyl hydroperoxides, the dominant initial reaction is often H-abstraction from the -OOH group. copernicus.org The atmospheric lifetimes of simple hydroxyalkyl hydroperoxides against OH radicals are estimated to be on the order of hours during the daytime. copernicus.org
In atmospheric condensed phases, such as aqueous aerosols and cloud droplets, the fate of organic hydroperoxides can be different. Acid-catalyzed decomposition is a key process that can be much faster than other degradation pathways in acidic media. acs.org Highly oxygenated molecules (HOMs) containing peroxide functionalities, formed from the ozonolysis of biogenic VOCs, have been observed to decompose within minutes in laboratory studies of SOA. acs.org The ozonolysis of cyclohexene in the presence of an OH radical scavenger is a known route to forming secondary organic aerosol, a process in which hydroperoxides are implicated. ca.gov
The table below summarizes key parameters and findings related to the atmospheric fate of hydroperoxides analogous to this compound.
| Process | Compound Class/Example | Key Finding | Estimated Lifetime/Rate | Reference |
|---|---|---|---|---|
| Photodissociation | Cyclohexyl Hydroperoxide (CHHP) | Dissociates into cyclohexoxy and OH radicals upon absorption of sufficient energy. rsc.org | N/A (Mechanism Study) | rsc.org |
| Photolysis | 1,2-Isoprene Hydroxy Hydroperoxide (1,2-ISOPOOH) | Photolysis is a competitive sink compared to OH oxidation. mdpi.com | Photolysis rate up to 2.1 × 10⁻³ s⁻¹ calculated. mdpi.com | mdpi.com |
| OH Radical Reaction | Hydroxyalkyl Hydroperoxides (e.g., HOCH₂OOH) | Dominant pathway is H-abstraction from the -OOH group. copernicus.org | Atmospheric lifetimes estimated at 0.58–1.74 hours. copernicus.org | copernicus.org |
| Aqueous Phase Decomposition | α-terpineol derived α-HHs | Acid-catalyzed decomposition is very rapid in acidic aqueous media (pH 1-2). acs.org | Lifetime of a few seconds. acs.org | acs.org |
Q & A
Basic Research Questions
Q. How is 3-Cyclohexenyl hydroperoxide synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves the oxidation of 3-cyclohexene with molecular oxygen or hydrogen peroxide under controlled conditions. Characterization employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify purity and monitor decomposition products. For example, chromatographic analysis before and after reduction with agents like triphenylphosphine allows precise estimation of hydroperoxide concentrations and byproducts such as cyclohexanol and cyclohexanone . Nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural integrity, while kinetic studies (first- or second-order decomposition rates) validate stability under varying temperatures .
Q. What analytical techniques are employed to quantify this compound and its decomposition products?
- Methodological Answer :
- Chromatography : GC or HPLC with flame ionization detectors (FID) or mass spectrometry (MS) detects hydroperoxide degradation products. Pre-column derivatization may enhance sensitivity.
- Spectroscopy : UV-Vis spectroscopy tracks hydroperoxide-specific absorption bands (e.g., ~240 nm).
- Reduction Assays : Triphenylphosphine reduction followed by GC analysis quantifies cyclohexanol (Δy) and cyclohexanone (Δz) increments, with Δy/Δz ratios indicating decomposition pathways .
- Safety Note : Ensure inert atmospheres during handling to prevent unintended decomposition .
Q. What are the recommended safety protocols for handling this compound in research laboratories?
- Methodological Answer :
- Storage : Store in airtight, dark glass containers at 2–8°C to minimize thermal degradation. Freezer storage (-20°C) is advised for long-term stability .
- PPE : Use nitrile gloves, safety goggles, and explosion-proof ventilation systems. Avoid metal catalysts (e.g., iron) to prevent catalytic decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water unless diluted to <5% concentration to reduce exothermic risks .
Advanced Research Questions
Q. How do researchers determine the decomposition kinetics of this compound under varying experimental conditions?
- Methodological Answer :
- Kinetic Order Determination : At high initial concentrations (>1 M), decomposition follows second-order kinetics (plotting 1/[ROOH] vs. time). At lower concentrations, first-order kinetics (ln[ROOH] vs. time) dominate due to reduced association effects .
- Activation Energy Calculation : Use the Arrhenius equation with rate constants (Table 1) derived from isothermal experiments. For example, activation energies of 32.8 kcal/mol (first-order) and 28.6 kcal/mol (second-order) were reported for dimethylcyclohexene hydroperoxide .
Table 1 : Decomposition Kinetics of this compound
| Temperature (°C) | First-Order Rate Constant (k₁, s⁻¹) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|---|
| 85 | 1.2 × 10⁻⁴ | 2.5 × 10⁻³ |
| 95 | 3.8 × 10⁻⁴ | 5.1 × 10⁻³ |
| 106 | 9.6 × 10⁻⁴ | 8.7 × 10⁻³ |
Q. What role does this compound play in catalytic oxidation reactions involving metal complexes?
- Methodological Answer : In the presence of metal complexes (e.g., Fe²⁺, Cu⁺), this compound acts as an initiator in radical chain reactions. For example, cyclohexane oxidation generates cyclohexyl hydroperoxide (0.15 mmol/L in situ), which decomposes via metal-mediated pathways to produce alkoxy radicals (RO•). These radicals propagate oxidation, forming alcohols and ketones. Chromium-based catalysts enhance selectivity for cyclohexanone, while iron complexes favor overoxidation to carboxylic acids .
Q. How can contradictions in decomposition product ratios (cyclohexanol vs. cyclohexanone) be analyzed and resolved?
- Methodological Answer : The Δy/Δz ratio (cyclohexanol/cyclohexanone) varies between 0.7–1.5 due to solvent polarity, chromatograph injector temperatures, and metal contamination. To resolve discrepancies:
- Controlled Injector Temperatures : Lower injector temperatures (<200°C) minimize thermal decomposition during GC analysis.
- Metal Chelators : Add EDTA to reaction mixtures to sequester trace metals that catalyze divergent pathways.
- Solvent Screening : Polar solvents (e.g., acetonitrile) stabilize intermediates, reducing ketone formation .
Q. What are the implications of varying activation energies observed in the thermal decomposition of this compound?
- Methodological Answer : Higher activation energies (e.g., 32.8 kcal/mol for first-order vs. 28.6 kcal/mol for second-order) suggest distinct transition states. Second-order pathways likely involve bimolecular hydroperoxide interactions, while first-order mechanisms proceed via unimolecular homolysis. Researchers must account for these differences when designing high-temperature reactions (e.g., polymer curing) to avoid runaway decomposition .
Key Considerations for Experimental Design
- Data Contradictions : Discrepancies in Δy/Δz ratios or kinetic orders require rigorous control of solvent purity, metal content, and analytical conditions .
- Advanced Instrumentation : Use differential scanning calorimetry (DSC) to assess exothermic risks and adiabatic calorimetry for large-scale reaction safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
